
Benzenamine, 4,4'-(phenylphosphinylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-(phenylphosphinylidene)bis-: is an organic compound with the molecular formula C18H17N2P It is known for its unique structure, which includes a phosphinylidene group bridging two benzenamine units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinylidene)bis- typically involves the reaction of aniline with a phosphinylidene precursor. One common method is to react aniline with 2-sulfonic acid tetramethylammonium bromide to generate the hydrochloride salt of the compound, which is then treated with a base to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 4,4’-(phenylphosphinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) are used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzenamine, 4,4’-(phenylphosphinylidene)bis- is used as a catalyst in organic synthesis. It plays a crucial role in oxidation and reduction reactions, as well as in the formation of complex organic molecules .
Biology and Medicine: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinylidene)bis- involves its interaction with molecular targets through its phosphinylidene group. This group can form bonds with various substrates, facilitating chemical transformations. The compound’s ability to act as a catalyst in oxidation and reduction reactions is attributed to its unique electronic structure, which allows it to stabilize transition states and lower activation energies .
Vergleich Mit ähnlichen Verbindungen
Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane:
Benzenamine, 4,4’-(phenylphosphinylidene)bis[N-cyclohexyl-]: This variant includes cyclohexyl groups, which alter its reactivity and applications.
Uniqueness: Benzenamine, 4,4’-(phenylphosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
3454-25-9 |
|---|---|
Molekularformel |
C18H17N2OP |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-phenylphosphoryl]aniline |
InChI |
InChI=1S/C18H17N2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 |
InChI-Schlüssel |
KTZLSMUPEJXXBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


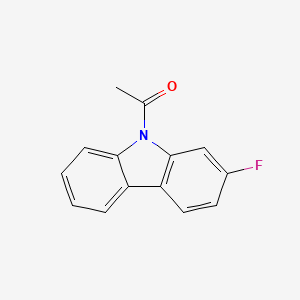


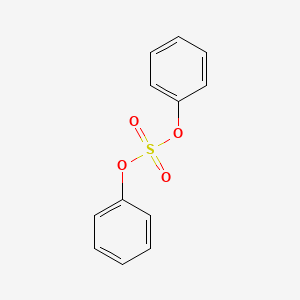

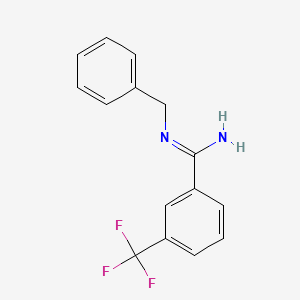
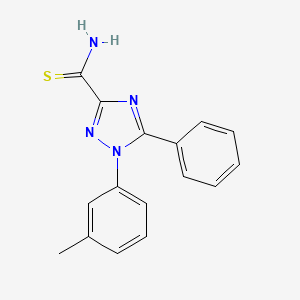

![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
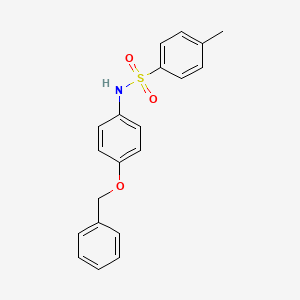
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)

![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)

